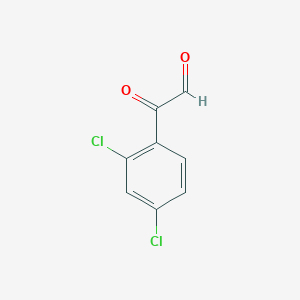

2,4-Didhlorophenylglyoxal

Description

2,4-Dichlorophenylglyoxal (C₈H₅Cl₂O₂) is a chlorinated aromatic α-dicarbonyl compound characterized by a glyoxal group (-COCHO) attached to a phenyl ring substituted with chlorine atoms at the 2- and 4-positions. Chlorine substituents are electron-withdrawing, enhancing electrophilicity at the carbonyl groups, which is critical in reactions like nucleophilic additions or condensations .

Properties

Molecular Formula |

C8H4Cl2O2 |

|---|---|

Molecular Weight |

203.02 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-2-oxoacetaldehyde |

InChI |

InChI=1S/C8H4Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-4H |

InChI Key |

XQZIEIIQHUCWSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-phenylacetaldehyde, followed by oxidation. The reaction typically proceeds as follows:

Chlorination: 2-Phenylacetaldehyde is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.

Oxidation: The resulting 2-(2,4-dichlorophenyl)acetaldehyde is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. Additionally, solvent selection and reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: 2-(2,4-Dichlorophenyl)-2-oxoacetic acid.

Reduction: 2-(2,4-Dichlorophenyl)-2-hydroxyacetaldehyde and 2-(2,4-dichlorophenyl)-2-hydroxyethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used to study the effects of chlorinated aromatic compounds on biological systems.

Industrial Applications: The compound may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde depends on its interaction with biological molecules. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their substituent effects:

Key Observations :

- Electrophilicity : 2,4-Dichlorophenylglyoxal > 4-Chlorophenylglyoxal > (4-Fluorophenyl)glyoxal > 3,4-Dihydroxyphenylglyoxal. Chlorine’s strong electron-withdrawing nature accelerates reactions at the glyoxal moiety compared to fluorine or hydroxyl groups.

- Solubility : Hydroxyl groups (3,4-dihydroxy analog) enhance water solubility, while chlorine and fluorine reduce it due to decreased polarity .

- Stability: Acetamido derivatives (e.g., 4-Acetamidophenylglyoxal) may exhibit improved stability under acidic conditions due to reduced enolization .

Biological Activity

2,4-Dichlorophenylglyoxal (DCPG) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Glyoxals, including DCPG, are known for their reactivity with various biological molecules, which can lead to significant physiological effects.

- Chemical Formula : CHClO

- Molecular Weight : 207.04 g/mol

- Structure : DCPG features a dichlorinated phenyl ring attached to a glyoxal moiety, which contributes to its reactivity.

DCPG primarily acts through the formation of adducts with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

- Inhibition of Protein Synthesis : DCPG can react with thiol groups in proteins, disrupting normal cellular function and leading to apoptosis in certain cell types.

- Modulation of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways, influencing cellular metabolism.

Antitumor Activity

Research indicates that DCPG exhibits antitumor properties through several mechanisms:

- Induction of Apoptosis : In vitro studies have shown that DCPG can induce apoptosis in cancer cell lines by activating caspase pathways.

- Cell Cycle Arrest : DCPG has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Antimicrobial Effects

DCPG displays antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies have demonstrated that DCPG can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound has shown potential antifungal properties against Candida species.

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with DCPG resulted in a significant reduction in cell viability. The mechanism was attributed to the compound's ability to induce reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Case Study 2: Antimicrobial Activity Against E. coli

In a controlled laboratory setting, DCPG was tested against E. coli strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial properties.

| Strain | MIC (µg/mL) |

|---|---|

| E. coli ATCC 25922 | 32 |

| E. coli O157:H7 | 16 |

Research Findings

- Protein Interaction Studies : DCPG has been shown to interact with proteins involved in cell signaling pathways, potentially altering their function and leading to downstream effects on cell survival and proliferation.

- Animal Model Studies : In vivo studies using murine models have demonstrated that DCPG administration can reduce tumor size significantly compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.